5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid
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Overview
Description
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid is an organic compound with a unique structure that includes an amino group, an ethylsulfanyl group, and a methyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with sulfur-containing side chains, such as cysteine and methionine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure .
Uniqueness
What sets 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid apart is its unique combination of an amino group, an ethylsulfanyl group, and a methyl group on a hexanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
5-amino-6-ethylsulfanyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H19NO2S/c1-3-13-6-8(10)4-7(2)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
AKDPRKCSHVXQED-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CC(C)CC(=O)O)N |
Origin of Product |
United States |
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